molecular formula C22H20N6O B15022789 6'-Amino-2-oxo-2'-(propan-2-YL)-1,2,2',3',4',7'-hexahydro-1'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile

6'-Amino-2-oxo-2'-(propan-2-YL)-1,2,2',3',4',7'-hexahydro-1'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile

Cat. No.: B15022789
M. Wt: 384.4 g/mol
InChI Key: TZTFBVFWQYGYQU-UHFFFAOYSA-N
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Description

6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require careful control of temperature, pH, and the use of appropriate catalysts to ensure the formation of the desired spiro structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved would depend on the particular biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile include other indole derivatives such as:

Uniqueness

What sets 6’-Amino-2-oxo-2’-(propan-2-YL)-1,2,2’,3’,4’,7’-hexahydro-1’H-spiro[indole-3,8’-isoquinoline]-5’,7’,7’-tricarbonitrile apart is its unique spiro structure, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

6'-amino-2-oxo-2'-propan-2-ylspiro[1H-indole-3,8'-3,4-dihydro-1H-isoquinoline]-5',7',7'-tricarbonitrile

InChI

InChI=1S/C22H20N6O/c1-13(2)28-8-7-14-15(9-23)19(26)21(11-24,12-25)22(17(14)10-28)16-5-3-4-6-18(16)27-20(22)29/h3-6,13H,7-8,10,26H2,1-2H3,(H,27,29)

InChI Key

TZTFBVFWQYGYQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(C(=C2C#N)N)(C#N)C#N

Origin of Product

United States

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